

triacetic acid lactone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triacetic acid*

Cat. No.: *B134189*

[Get Quote](#)

An In-depth Technical Guide to **Triacetic Acid Lactone**

Introduction

Triacetic acid lactone (TAL), with the IUPAC name 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide and a versatile, bio-privileged platform chemical.^{[1][2]} It serves as a valuable precursor in the synthesis of a wide range of commercially important chemicals, including food preservatives, pharmaceuticals, and polymers.^{[1][3][4]} Traditionally produced through chemical synthesis, recent advancements in metabolic engineering have enabled its efficient production from renewable feedstocks like glucose using microbial hosts such as *Escherichia coli*, *Saccharomyces cerevisiae*, and *Yarrowia lipolytica*.^{[1][3][5]} This guide provides a comprehensive overview of TAL's chemical structure, properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Properties

TAL is a light yellow solid organic compound, soluble in organic solvents.^[5] Its structure consists of a pyrone ring with hydroxyl and methyl substituents. TAL exists in two tautomeric forms, with the 4-hydroxy tautomer being the dominant form.^[5]

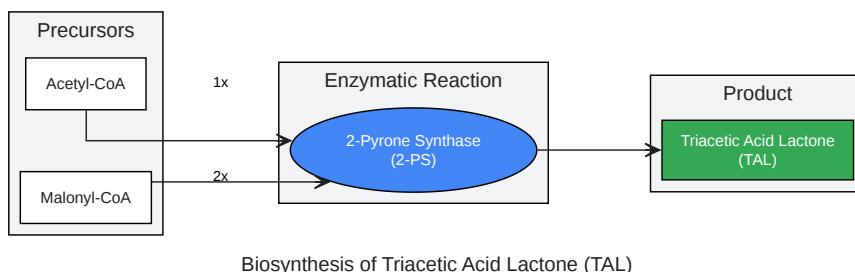
Physicochemical Properties

The key physicochemical properties of **Triacetic Acid Lactone** are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-Hydroxy-6-methyl-2-pyrone	[5]
Other Names	Triacetate lactone, 6-Methyl-4-hydroxy-2-pyrone	[5]
CAS Number	675-10-5	[6]
Molecular Formula	C ₆ H ₆ O ₃	[6]
Molecular Weight	126.11 g/mol	[7] [8]
Appearance	Light yellow solid	[5]
Water Solubility	Temperature-dependent: 3.52 g/L (0 °C) to 130.65 g/L (93 °C)	[4]
Canonical SMILES	CC1=CC(=CC(=O)O1)O	[6]
InChI Key	NSYSSMYQPLSPOD-UHFFFAOYSA-N	[5] [6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of TAL.


Spectrum Type	Parameters	Peaks	Reference
¹ H NMR	300 MHz, DMSO-d ₆	δ 5.95 (m, 1H), 5.19 (d, 1H, J=2.2 Hz), 2.14 (s, 3H)	[9]
¹³ C NMR	125 MHz, DMSO-d ₆	δ 172, 165, 164, 101, 89, 20	[9]
High-Res MS (EI)	M ⁺	Calculated: 126.0317, Found: 126.0320	[9]

Synthesis of Triacetic Acid Lactone

TAL can be produced through both biological and chemical pathways. Microbial biosynthesis is increasingly favored due to its potential for sustainability and cost-effectiveness.

Biosynthesis

The microbial synthesis of TAL is catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from *Gerbera hybrida*.^{[1][3][9]} The enzyme utilizes one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units.^{[1][5]} These precursors undergo two subsequent Claisen condensations to form a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure and aromatization to yield TAL.^[5]

[Click to download full resolution via product page](#)

Caption: Biosynthesis of TAL from Acetyl-CoA and Malonyl-CoA.

Chemical Synthesis

The original chemical synthesis of TAL involves the acid-catalyzed treatment of dehydroacetic acid.^[5] Dehydroacetic acid is heated with concentrated sulfuric acid, which causes a ring-opening and hydration reaction to form a "tetracetic acid" intermediate. Upon cooling, this intermediate cyclizes to form TAL, which can then be recovered by crystallization in cold water.^[5]

Caption: Workflow for the chemical synthesis of TAL.

Experimental Protocols

Protocol: Microbial Production and Purification of TAL

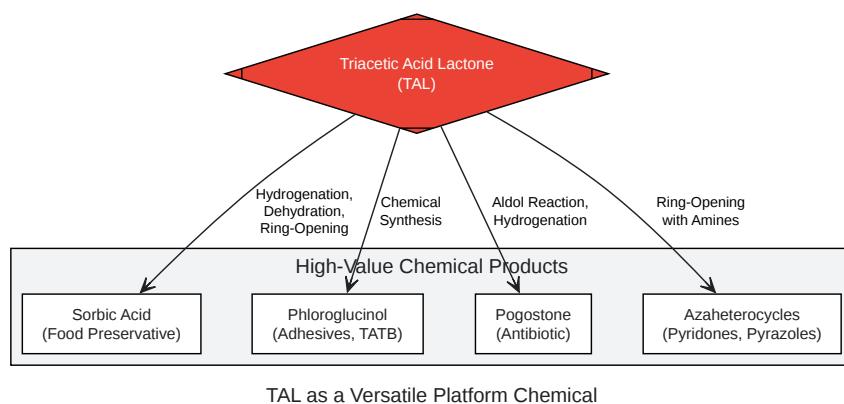
This protocol is a generalized procedure based on methods for TAL production in *Saccharomyces cerevisiae*.^{[9][10]}

- Strain Preparation: Transform *S. cerevisiae* (e.g., strain INVSc1) with a suitable expression vector (e.g., p426GPD) containing the codon-optimized 2-pyrone synthase gene (g2ps1) from *Gerbera hybrida*. Select transformants on appropriate dropout medium.
- Fermentation:
 - Inoculate a starter culture in 50 mL of synthetic complete (SC) dropout medium and grow overnight at 30°C with shaking.
 - Use the starter culture to inoculate a 1 L fermentor containing fermentation medium (e.g., 10 g/L yeast extract, 10 g/L peptone, 20 g/L glucose).
 - Maintain fermentation conditions at 30°C, with controlled pH (e.g., 5.0) and aeration.
- Extraction: After a set fermentation period (e.g., 72-96 hours), remove cells by centrifugation. Continuously extract the cell-free broth with an organic solvent like ethyl acetate.^[9]
- Purification: Evaporate the ethyl acetate to obtain the crude product. Recrystallize the crude solid from ethyl acetate to afford pure TAL.^[9]

- Quantification and Characterization:
 - Quantify TAL concentration in the broth using HPLC or by measuring absorbance at 298 nm (molar extinction coefficient $\epsilon = 2,540 \text{ M}^{-1}\text{cm}^{-1}$).[9][11]
 - Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.[9]

Protocol: Chemical Synthesis from Dehydroacetic Acid

This protocol is based on the original synthesis method.[5]


- Reaction Setup: In a round-bottom flask equipped with a condenser, add dehydroacetic acid.
- Acid Treatment: Carefully add concentrated sulfuric acid to the flask. Heat the mixture to 135°C and maintain this temperature until the reaction is complete (monitor by TLC).[5]
- Lactonization and Crystallization: Allow the reaction mixture to cool slowly to room temperature. Then, pour the cooled mixture into a beaker of cold water. TAL will precipitate out of the solution.
- Recovery: Collect the solid precipitate by vacuum filtration.
- Purification: Wash the collected solid with cold water to remove any residual acid. The product can be further purified by recrystallization from water or another suitable solvent.
- Characterization: Dry the purified crystals and confirm the structure using NMR, MS, and melting point analysis.

Chemical Reactivity and Applications

TAL is a valuable platform chemical due to its multiple reactive sites. The C3 carbon is nucleophilic, making it a key site for functionalization.[5] TAL can be converted into a variety of high-value chemicals.

- Sorbic Acid and Potassium Sorbate: TAL can be converted to sorbic acid, a widely used food preservative, through a series of reactions including hydrogenation, dehydration, and ring-opening.[4][12] The overall yield to its salt, potassium sorbate, can be as high as 77%. [4][12]

- Phloroglucinol: TAL is a precursor for the synthesis of 1,3,5-trihydroxybenzene (phloroglucinol), which is a starting material for adhesives and the thermally stable energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[9]
- Pogostone: TAL can be used to synthesize pogostone, a natural product with significant antifungal and antibacterial activity.[3]
- Azaheterocycles: Through ring-opening transformations with amines, TAL serves as a C-6 building block for various azaheterocycles like 4-pyridones and pyrazoles.[13]

[Click to download full resolution via product page](#)

Caption: Conversion of TAL into various valuable chemicals.

Biological Activities

While primarily valued as a chemical intermediate, TAL and its derivatives exhibit notable biological activities. For instance, the conversion of TAL to potassium sorbate produces a compound with well-established antimicrobial properties used to inhibit the growth of molds, yeasts, and bacteria in food products.^[12] Furthermore, pogostone, synthesized from TAL, is recognized for its potent antifungal and antibacterial effects.^[3] The core pyrone structure is a feature in many biologically active natural products, suggesting potential for TAL derivatives in drug discovery.

Conclusion

Triacetic acid lactone stands out as a pivotal bio-based platform molecule with significant potential in the chemical and pharmaceutical industries. Its versatile reactivity allows for the synthesis of a diverse array of valuable compounds from a single, renewable starting material. The ongoing development of efficient microbial production systems is poised to make TAL a cost-effective and sustainable alternative to petroleum-derived precursors. For researchers and drug development professionals, TAL offers a flexible scaffold for creating novel molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolic Engineering of *Pichia pastoris* for the Production of Triacetic Acid Lactone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioengineering triacetic acid lactone production in *Yarrowia lipolytica* for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 6. triacetic acid lactone - Wikidata [wikidata.org]
- 7. Triacetic acid lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 8. Triacetic acid lactone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompas.com]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [triacetic acid lactone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134189#triacetic-acid-lactone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com